N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
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Overview
Description
N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure that combines a benzimidazole moiety with a hydrazide linkage, making it a subject of study for its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide typically involves a multi-step process:
Formation of the Benzimidazole Moiety: This step involves the condensation of o-phenylenediamine with a suitable aldehyde under acidic conditions to form the benzimidazole ring.
Synthesis of the Hydrazide Intermediate: The next step involves the reaction of the benzimidazole derivative with thioacetic acid to introduce the sulfanyl group, followed by the formation of the hydrazide intermediate through reaction with hydrazine hydrate.
Condensation Reaction: The final step involves the condensation of the hydrazide intermediate with 3-ethoxy-4-hydroxybenzaldehyde under reflux conditions to yield the target compound.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, its industrial production would require optimization of reaction conditions to ensure scalability, yield, and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the hydrazide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring or the ethoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, or thiols under various conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Studied for its potential as an anti-cancer agent due to its ability to interact with biological macromolecules.
Industry: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide exerts its effects is complex and involves multiple pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways Involved: It may influence oxidative stress pathways, apoptosis, and cell signaling mechanisms, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-[(1H-benzimidazol-2-yl)sulfanyl]acetohydrazide: Lacks the methyl group on the benzimidazole ring.
N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazone: Contains a hydrazone instead of a hydrazide group.
Uniqueness
The presence of both the benzimidazole and hydrazide moieties in N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide imparts unique chemical and biological properties, making it distinct from other similar compounds. Its ability to undergo various chemical reactions and interact with biological targets highlights its versatility and potential for diverse applications.
Properties
IUPAC Name |
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-3-26-17-10-13(8-9-16(17)24)11-20-22-18(25)12-27-19-21-14-6-4-5-7-15(14)23(19)2/h4-11,24H,3,12H2,1-2H3,(H,22,25)/b20-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLQVNAXHAWUOO-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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